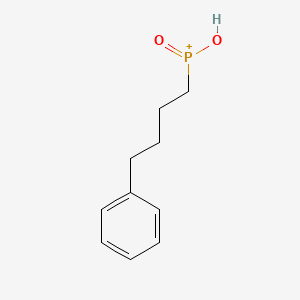

(4-Phenylbutyl)phosphinic acid

描述

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds are integral to numerous critical sectors due to their inherent physical and biological properties. longdom.org Their role in modern synthetic chemistry and chemical biology is underscored by their presence in endogenous biomolecules, therapeutic agents, and bioactive natural products. longdom.org In the realm of medicinal chemistry, these compounds are of paramount importance, with applications ranging from antiviral drugs to treatments for bone metabolism diseases. jelsciences.comresearchgate.net For instance, phosphonates, which are analogs of natural phosphates, have demonstrated antibacterial, anticancer, and antiparasitic activities. jelsciences.com Furthermore, organophosphorus compounds are crucial as ligands and effectors in asymmetric catalysis and are instrumental in the development of new synthetic methodologies. longdom.org

Classification and Structural Characteristics of Phosphinic Acid Derivatives

Phosphinic acids, with the general formula R₂P(O)OH, are a key class of organophosphorus compounds. researchgate.net They are derivatives of hypophosphorous acid and are characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to a hydroxyl group, and single-bonded to two organic residues. researchgate.netmdpi.com This structure distinguishes them from phosphonic acids (RP(O)(OH)₂), which have one organic residue and two hydroxyl groups attached to the phosphorus atom. mdpi.comwikipedia.org

The presence of two P-C bonds gives phosphinic acids and their derivatives, known as phosphinates, significant thermal and hydrolytic stability. researchgate.net Structurally, the phosphorus center in phosphinic acids is tetrahedral. core.ac.uk They are considered monoacids, with a pKa value that makes them slightly stronger acids than corresponding phosphonic acids and significantly more acidic than their carboxylic acid counterparts. core.ac.uk

Overview of Key Research Areas Pertaining to Phosphinic Acids

Research into phosphinic acids and their derivatives is diverse and spans several key areas. A significant focus is on their application in medicinal chemistry, where they serve as inhibitors of key enzymes involved in various pathological states. researchgate.netontosight.ai Their structural similarity to the transition state of peptide bond hydrolysis makes them effective inhibitors of proteases, such as metalloproteases. ontosight.aiontosight.ai

Another major area of investigation is their use as building blocks in materials chemistry and as flame retardants. researchgate.netmdpi.comresearchgate.net The stability of the P-C bond contributes to their effectiveness in these applications. researchgate.net Furthermore, phosphinic acid derivatives are utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. lookchem.com Their ability to coordinate with metal ions also makes them valuable in the development of catalysts and other coordination compounds. lookchem.com

The Compound of Interest: (4-Phenylbutyl)phosphinic acid

This compound, with the chemical formula C₁₀H₁₅O₂P, is a specific phosphinic acid derivative that has garnered attention for its role as a key intermediate in the synthesis of pharmacologically active molecules. lookchem.comuva.nlmit.edu

Chemical Structure and Properties

The structure of this compound consists of a phosphinic acid group attached to a four-carbon butyl chain, which in turn is connected to a phenyl group. lookchem.com This combination of a polar phosphinic acid head and a nonpolar phenylbutyl tail gives the molecule distinct chemical properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₅O₂P lookchem.com |

| Molecular Weight | 198.202 g/mol lookchem.com |

| CAS Number | 86552-32-1 lookchem.com |

| Boiling Point (Predicted) | 361.2 ± 35.0 °C lookchem.comguidechem.com |

| pKa (Predicted) | 3.41 ± 0.10 lookchem.com |

| XLogP3 | 1.8 lookchem.comnih.gov |

| Hydrogen Bond Donor Count | 1 lookchem.com |

| Hydrogen Bond Acceptor Count | 2 lookchem.com |

Synthesis and Characterization

The synthesis of this compound is a critical step in its utilization. One reported method involves the conversion of (4-phenylbutyl)phosphine. mit.edu An alternative approach starts from the corresponding phosphonate (B1237965), diethyl (4-phenylbutyl)phosphonate, which is reacted with phosphorus pentachloride to form an intermediate that can be subsequently hydrolyzed to the phosphinic acid. prepchem.com A more recent and innovative synthesis involves the reduction of trimetaphosphate with trichlorosilane (B8805176), which provides a route to this compound, a key building block for the prodrug fosinopril. uva.nl

Characterization of this compound relies on standard analytical techniques. Spectroscopic methods are essential for confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR spectroscopy is particularly informative, with a characteristic chemical shift for the phosphinic acid group. For example, a reported synthesis showed a ³¹P NMR signal at 38.8 ppm with a ¹J(P,H) coupling constant of 542 Hz. uva.nl

Mass Spectrometry : This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The exact mass is reported as 197.07314168. lookchem.comnih.gov

Applications and Derivatives

The primary application of this compound lies in its role as a crucial intermediate in the synthesis of more complex molecules, particularly pharmaceuticals. lookchem.com

Role as a Synthetic Intermediate

This compound is a key precursor in the synthesis of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. mit.edu The synthesis involves the coupling of this compound with other molecular fragments to build the final drug structure.

Notable Derivatives and Their Applications

Several derivatives of this compound have been synthesized and studied for various applications.

Benzyl (B1604629) hydroxy(4-phenylbutyl)phosphinoylacetate : This ester derivative is a direct intermediate in the synthesis of Fosinopril. It is prepared by the esterification of a phosphinic acid precursor with benzyl alcohol.

[Hydroxy-(4-phenylbutyl)phosphinyl]acetic acid : This derivative, lacking the benzyl ester group, serves as an intermediate for other ester derivatives.

(4S)-4-Cyclohexyl-1-[(4-phenylbutyl)phosphinyl]acetyl-L-proline : This complex derivative, incorporating a proline moiety, has been designed with the potential to act as a protease inhibitor.

(4-Phenylbutyl)phosphinyl Acetic Acid Disodium Salt : This salt form is noted as a phosphinic acid-containing ACE inhibitor. clinisciences.com

Analytical Methodologies

The analysis of this compound and its derivatives relies on a combination of chromatographic and spectroscopic techniques.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of this compound and its derivatives. Thin-layer chromatography (TLC) is also utilized for monitoring reaction progress and assessing purity, with specific solvent systems developed for effective separation. google.com

Spectroscopic Analysis

As mentioned previously, NMR spectroscopy (¹H, ¹³C, and ³¹P) and mass spectrometry are indispensable for the structural elucidation and confirmation of these compounds. uva.nl Infrared (IR) spectroscopy can also provide valuable information about the functional groups present in the molecule.

This compound stands as a significant compound within the field of organophosphorus chemistry, primarily due to its role as a versatile synthetic intermediate. Its chemical properties, dictated by the presence of both a phosphinic acid group and a phenylbutyl chain, make it a valuable building block for the creation of pharmacologically important molecules like Fosinopril. The ongoing research into its synthesis, derivatives, and analytical methods continues to highlight the importance of phosphinic acids in contemporary chemical and pharmaceutical research.

Structure

3D Structure

属性

CAS 编号 |

86552-32-1 |

|---|---|

分子式 |

C10H14O2P+ |

分子量 |

197.19 g/mol |

IUPAC 名称 |

hydroxy-oxo-(4-phenylbutyl)phosphanium |

InChI |

InChI=1S/C10H13O2P/c11-13(12)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2/p+1 |

InChI 键 |

PWXZGIVKGZBIBK-UHFFFAOYSA-O |

SMILES |

C1=CC=C(C=C1)CCCC[P+](=O)O |

规范 SMILES |

C1=CC=C(C=C1)CCCC[P+](=O)O |

其他CAS编号 |

86552-32-1 |

Pictograms |

Corrosive; Health Hazard |

产品来源 |

United States |

Chemical Reactivity and Transformations of 4 Phenylbutyl Phosphinic Acid and Its Derivatives

Functional Group Interconversions and Derivatization

The transformation of the phosphinic acid moiety in (4-Phenylbutyl)phosphinic acid allows for the synthesis of a variety of derivatives with tailored properties. Key reactions include the formation of esters and amides, as well as the alkylation of the phosphorus center.

Esterification Reactions

The esterification of phosphinic acids, including analogues of this compound, can be achieved through several methods. While direct esterification on conventional heating is often challenging, microwave (MW) irradiation has proven to be an effective technique. semanticscholar.org This method allows for the direct reaction of phosphinic acids with alcohols without the need for an additional solvent, representing an atom-efficient process. semanticscholar.org

For instance, the microwave-assisted direct esterification of phenyl-H-phosphinic acid with various linear and branched alcohols has been studied in detail. researchgate.netmdpi.com Reactions performed at temperatures between 160-200°C afforded the corresponding esters in good yields. The use of an ionic liquid catalyst, such as [bmim][PF6], can further enhance the reaction, allowing for lower temperatures (140-160°C) and shorter reaction times while improving yields. researchgate.net

Alternative methods include alkylating esterification and thermal esterification. researchgate.net In the case of preparing butyl phenyl-H-phosphinate, thermal esterification was found to be a scalable and green option. researchgate.net To prevent the oxidation of the phosphinate product, performing the reaction under an inert atmosphere like nitrogen is beneficial. researchgate.net

Table 1: Microwave-Assisted Esterification of Phenyl-H-phosphinic Acid with Various Alcohols

| Alcohol | Temperature (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl alcohol | 160 | None | 73 | researchgate.net |

| Ethyl alcohol | 140 | [bmim][PF6] | 82 | researchgate.net |

| n-Propyl alcohol | 160 | None | 85 | researchgate.net |

| n-Propyl alcohol | 140 | [bmim][PF6] | 90 | researchgate.net |

| n-Butyl alcohol | 200 | None | 63-72 | mdpi.com |

| n-Butyl alcohol | 140 | [bmim][PF6] | 94 | researchgate.net |

| Isobutyl alcohol | 160 | None | 88 | researchgate.net |

| Isobutyl alcohol | 140 | [bmim][PF6] | 92 | researchgate.net |

This table is interactive and can be sorted by column.

Amidation Reactions

The direct amidation of phosphinic acids is generally more reluctant than esterification. semanticscholar.org However, phosphinic amides are valuable compounds, and several synthetic strategies have been developed. A common method involves the reaction of phosphinic chlorides with amines, which proceeds under mild conditions but requires a base to neutralize the HCl formed. semanticscholar.org

More direct and catalyst-free methods have emerged. One such approach involves heating secondary phosphine (B1218219) oxides with O-benzoylhydroxylamines in the presence of a base like K2CO3, which provides phosphinic amides in moderate to excellent yields under air. organic-chemistry.org This method is praised for its practicality and tolerance of various functional groups. organic-chemistry.org Another catalyst-free synthesis involves the reaction of chlorophosphines with hydroxylamines, which proceeds through a P(III) to P(V) rearrangement. organic-chemistry.org

For challenging amidation reactions involving poorly nucleophilic amines, boron-based catalysts have shown promise. While simple boronic acid catalysts can be effective, they can be inhibited by certain substrates like 2-aminopyridine. chemrxiv.org In such cases, borate ester catalysts have been identified as more robust alternatives, enabling amidation with a range of challenging carboxylic acid and amine pairs. chemrxiv.org

Alkylation of Phosphinic Acid Moieties

Alkylation of the phosphinic acid moiety provides another route to ester derivatives, specifically by forming a P-O-C bond through the reaction of a phosphinate salt with an alkyl halide. semanticscholar.org This reaction can be promoted by combining phase transfer catalysis with microwave irradiation. semanticscholar.org

Furthermore, direct alkylation of H-phosphinate esters at the phosphorus atom can be achieved to form new P-C bonds. This reaction typically involves deprotonation of the H-phosphinate with a strong base, such as lithium bis(trimethylsilyl)amide (LHMDS) or butyl lithium, at low temperatures, followed by the addition of an electrophile like an allylic bromide or an alkyl iodide. researchgate.netorganic-chemistry.org This method provides access to a variety of H-phosphinic acid esters in good yields. researchgate.net

Stereochemical Aspects in Phosphinic Acid Chemistry

The phosphorus atom in derivatives of this compound can be a stereogenic center, leading to the existence of enantiomers. The synthesis of enantiopure P-stereogenic compounds is a significant area of research due to their potential applications as chiral ligands and in medicinal chemistry. frontiersin.org

Asymmetric Synthesis Approaches

Several strategies have been developed for the asymmetric synthesis of P-stereogenic compounds. One approach is the desymmetrization of symmetrical, achiral organophosphorus compounds using chiral catalysts. frontiersin.org Another powerful strategy is the catalytic kinetic resolution of racemic P-stereogenic compounds, which is particularly useful when the racemic forms are readily available. frontiersin.org

For example, the asymmetric synthesis of H-phosphinic acids bearing amino acid residues has been achieved through the asymmetric addition of phosphinates to N-tert-butanesulfinyl imines, yielding products with good yields and moderate to high enantioselectivities. acs.org Chiral nucleophilic catalysis has also been employed in the coupling of racemic H-phosphinate species with alcohols under halogenating conditions to produce enantioenriched phosphonate (B1237965) products. mdpi.com

Preparation of P-Stereogenic Phosphinic Amides and Phosphinothioic Amides

The synthesis of P-stereogenic phosphinic amides has been accomplished through methods like palladium-catalyzed enantioselective intramolecular C-H arylation. This reaction, applied to N-(2-haloaryl)-P,P-diphenylphosphinic amides, can furnish P-stereogenic phosphine oxide derivatives with high yields and excellent enantioselectivity (88-97% ee). nih.gov

The kinetic resolution of racemic precursors is another viable route. For instance, the reaction of racemic H-phosphinates with imines in the presence of a chiral guanidinium salt catalyst can lead to the enantioselective construction of P-stereogenic α-amino phosphinates and the recovery of enantioenriched H-phosphinate starting material. frontiersin.org Similarly, the kinetic resolution of phosphorochloridothioates using a chiral bicyclic imidazole catalyst can generate P-stereogenic phosphoramides. frontiersin.org These approaches highlight the potential for creating optically pure phosphinic amides and their thio-analogues derived from this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-aminopyridine |

| Butyl phenyl-H-phosphinate |

| Chlorophosphines |

| H-phosphinate esters |

| H-phosphinic acid esters |

| N-(2-haloaryl)-P,P-diphenylphosphinic amides |

| O-benzoylhydroxylamines |

| Phenyl-H-phosphinic acid |

| Phosphorochloridothioates |

| Secondary phosphine oxides |

Reactivity of Phosphinic Acid Intermediates

This compound can be converted into its corresponding silyl (B83357) phosphonite ester, typically a bis(trimethylsilyl) phosphonite, by reaction with a suitable silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). This transformation is significant as it converts the tetracoordinate, less reactive phosphinic acid into a trivalent, highly nucleophilic phosphorus species. This intermediate, the silyl phosphonite ester of this compound, is not typically isolated but is generated in situ to react with various electrophiles.

One of the most important transformations of these silyl phosphonite esters is the Silyl-Arbuzov reaction. In this reaction, the nucleophilic phosphorus atom of the silyl phosphonite attacks an alkyl halide. This is followed by a rearrangement where one of the silyl groups is transferred to the halide anion, resulting in the formation of a new P-C bond and a stable silyl halide. For instance, the reaction of the bis(trimethylsilyl) ester of this compound with an electrophile like methyl iodide would yield a new phosphinate ester.

The general scheme for the Silyl-Arbuzov reaction involving the silyl phosphonite ester of this compound is as follows:

Step 1: Silylation of this compound this compound + Silylating Agent → Silyl (4-Phenylbutyl)phosphonite

Step 2: Reaction with an Electrophile (e.g., Alkyl Halide) Silyl (4-Phenylbutyl)phosphonite + R-X → Silyl phosphonium (B103445) intermediate

Step 3: Rearrangement Silyl phosphonium intermediate → (4-Phenylbutyl)(R)phosphinic acid silyl ester + Silyl Halide

The resulting product is a silyl ester of a disubstituted phosphinic acid, which can be readily hydrolyzed to the corresponding phosphinic acid.

Table 1: Representative Silyl-Arbuzov Reactions of Silyl (4-Phenylbutyl)phosphonite

| Electrophile (R-X) | Product after Hydrolysis | Reaction Conditions (Analogous) |

| Methyl Iodide | (4-Phenylbutyl)(methyl)phosphinic acid | Neat, 80-100 °C |

| Ethyl Bromide | (4-Phenylbutyl)(ethyl)phosphinic acid | Toluene, reflux |

| Benzyl (B1604629) Chloride | (4-Phenylbutyl)(benzyl)phosphinic acid | Acetonitrile, 60-80 °C |

Note: The data in this table is based on general reactivity patterns of silyl phosphonites and serves as an illustrative example for the expected products with this compound derivatives.

For example, after the Silyl-Arbuzov reaction, the resulting silyl ester of the newly formed phosphinic acid is typically treated with methanol or water to cleave the P-O-Si bond and yield the free phosphinic acid.

(4-Phenylbutyl)(R)phosphinic acid silyl ester + H₂O → (4-Phenylbutyl)(R)phosphinic acid + Silylanol

This cleavage is generally rapid and proceeds under mild conditions. The stability of the Si-O or Si-X (where X is a halogen) bond that is formed provides the thermodynamic driving force for these reactions.

Functionalization can also be achieved by intercepting the silyl phosphonium intermediate with other nucleophiles, although this is less common. The primary utility of the P-Si bond in this context is to act as a temporary protecting and activating group that is readily removed in the final step of the synthetic sequence.

Table 2: Conditions for P-O-Si Bond Cleavage in Silyl Phosphinates

| Reagent | Product Type | Typical Conditions |

| Water (H₂O) | Phosphinic Acid | THF/Water, room temperature |

| Methanol (CH₃OH) | Phosphinic Acid | Methanol, room temperature |

| Hydrochloric Acid (aq.) | Phosphinic Acid | Dilute HCl, room temperature |

Note: This table illustrates general conditions for the cleavage of P-O-Si bonds in compounds analogous to the derivatives of this compound.

Coordination Chemistry and Catalytic Applications

Ligand Properties of Phosphinic Acids in Metal Complex Formation

Phosphinic acids, with the general formula R₂P(O)OH, represent a diverse and tunable class of ligands for the formation of metal complexes. Their coordination properties are often described as intermediate between those of carboxylic acids and phosphonic acids. researchgate.netarabjchem.org This unique positioning allows for a combination of favorable characteristics, including stronger binding to hard metal ions compared to carboxylates and more predictable coordination patterns than phosphonates. researchgate.netarabjchem.org

The presence of two organic substituents directly attached to the phosphorus atom provides a powerful tool for tuning the electronic and steric properties of the ligand. researchgate.net This adaptability influences the structure, stability, and reactivity of the resulting metal-organic frameworks (MOFs) or coordination polymers. nih.gov Phenylphosphinic acid, for instance, demonstrates excellent coordination ability through its P–O bond, enabling the formation of stable complexes with various transition metals. researchgate.net

Monoalkyl phosphinic acids have proven to be an effective class of ligands for the synthesis and stabilization of colloidal nanocrystals. ugent.be Their binding affinity to nanocrystal surfaces is also intermediate between carboxylic and phosphonic acids. ugent.bebeilstein-institut.de Studies show that monoalkyl phosphinic acids can quantitatively displace carboxylate ligands from the surface of nanocrystals, such as HfO₂, CdSe, and ZnS, while establishing an equilibrium with more strongly binding phosphonate (B1237965) ligands. ugent.be This tunable surface chemistry is crucial for controlling the properties and processing of nanomaterials.

The typical coordination modes for phosphinate groups in the formation of coordination polymers often involve eight-membered rings where two metal centers are bridged by two phosphinate ligands (M-O-P-O-M). researchgate.netnih.gov This common structural motif highlights the reliability of phosphinates as building blocks in materials chemistry. researchgate.net

| Property | Carboxylates (RCOO⁻) | Phosphinates (R₂PO₂⁻) | Phosphonates (RPO₃²⁻) |

|---|---|---|---|

| Binding Affinity | Lower | Intermediate ugent.bebeilstein-institut.de | Higher |

| Binding to Hard Metals | Weaker | Stronger researchgate.netarabjchem.org | Strongest |

| Coordination Modes | Predictable | Predictable researchgate.netarabjchem.org | Less Predictable |

| Tunability | Limited to R group | Tunable via two R groups researchgate.net | Limited to one R group |

Role of (4-Phenylbutyl)phosphinic Acid and its Derivatives as Catalysts or Precursors

While direct catalytic applications of this compound are not widely documented, its role as a crucial precursor in the synthesis of complex molecules is well-established. It serves as a key intermediate in the production of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor. arabjchem.org The synthesis of this compound itself can be achieved through methods like the hydrophosphinylation of non-activated alkenes. arabjchem.org

In a broader context, phosphinic acid derivatives are valuable building blocks. A patent describes the use of this compound as a starting material to prepare [Hydroxy-(4-phenylbutyl)phosphinyl]acetic acid, another intermediate for ACE inhibitors. google.com This process involves reacting the phosphinic acid with benzyl (B1604629) bromoacetate in the presence of triethylamine and trimethylsilyl (B98337) chloride. google.com Such transformations underscore the utility of this compound as a foundational structure for creating more functionalized molecules.

The phosphinic acid group can also serve as a ligand to form transition metal complexes that possess catalytic properties. nih.gov By coordinating to a metal center, the phosphinate ligand can influence the electronic environment and steric accessibility of the metal, thereby modulating its catalytic activity. While specific examples involving this compound are sparse, the principle applies to the broader class of alkyl-aryl phosphinic acids.

Applications in Homogeneous and Heterogeneous Catalysis

The application of phosphinic acids in catalysis is most prominent in the field of materials chemistry, particularly in heterogeneous catalysis. Phosphinic acids are used as linkers to construct MOFs and coordination polymers. researchgate.netorcid.org These materials can serve as robust heterogeneous catalysts due to their high surface area and well-defined active sites. For example, a coordination polymer based on a molybdenum cluster and a phosphinate linker has been shown to be an efficient heterogeneous catalyst for the Suzuki–Miyaura coupling reaction. orcid.org Similarly, coordination polymers incorporating phosphinate ligands have been investigated as catalysts for hydrogen and oxygen evolution reactions. semanticscholar.org

In another application related to heterogeneous catalysis, monoalkyl phosphinic acids are used as surface ligands to stabilize nanoparticles. ugent.beresearchgate.net These surface-functionalized nanoparticles can act as catalysts themselves or as supports for other catalytic species. acs.org The phosphinic acid ligands control the growth, stability, and dispersibility of the nanoparticles, which are critical factors for their catalytic performance. ugent.beacs.org

While phosphorus(III) compounds like phosphines are cornerstones of homogeneous catalysis, the direct use of phosphorus(V) phosphinic acids like this compound in homogeneous catalytic cycles is less common. nih.gov Their primary contribution is often as precursors to the catalytically active species or as components of solid-state catalysts.

| Material Type | Phosphinate Role | Catalytic Application | Reference |

|---|---|---|---|

| Coordination Polymer (Mo-based) | Linker/Ligand | Suzuki–Miyaura Coupling | orcid.org |

| Coordination Polymer (Zn/Co-based) | Linker/Ligand | Hydrogen/Oxygen Evolution | semanticscholar.org |

| Metal Oxide Nanocrystals | Surface Ligand/Stabilizer | Nanoparticle-based catalysis | ugent.beresearchgate.netacs.org |

| Metal-Organic Frameworks (Fe-based) | Linker/Building Block | General Heterogeneous Catalysis | nih.gov |

Generation of Complexes with Unusual Reactivities

The phosphinate functional group can participate in the formation of metal complexes with unique structures and reactivities. The tunability of the substituents on the phosphorus atom allows for the design of ligands that can stabilize uncommon coordination geometries or metal oxidation states.

For example, although not involving this compound directly, studies on phosphinate-containing macrocyclic ligands have revealed unusual coordination behavior. Derivatives of 1,4,7-triazacyclononane (TACN) bearing phosphinic acid groups form exceptionally stable and kinetically inert complexes with Ga³⁺. This high stability is crucial for applications in radiopharmaceuticals.

Furthermore, the combination of phosphinate groups with other coordinating moieties on a single ligand can lead to complex and sometimes unexpected structures. Research on lanthanide complexes with ligands containing both phosphonate and pyridine groups has shown different coordination modes between the solid state and solution. In the crystalline form, the complex might be a dimer with all donor groups coordinated, while in solution, some donor groups may not be bound to the metal, creating an unsaturated coordination sphere with potential for further reactivity. This highlights the capacity of phosphorus-based ligands to generate complexes whose structure and reactivity are sensitive to their environment.

Applications in Materials Science and Polymer Chemistry

Integration of Phosphinic Acid Derivatives into Advanced Materials

The integration of phosphinic acid derivatives into advanced materials is driven by their distinct ability to function as versatile building blocks and ligands. researchgate.net Phosphinic acids can coordinate with a wide variety of metal ions, enabling their use in the formation of coordination polymers, hybrid organic-inorganic materials, and for the modification of nanoparticles and surfaces. researchgate.net The properties of materials derived from phosphinic acids can be finely tuned by altering the two organic substituents attached directly to the phosphorus atom, offering a level of customization not available with analogous carboxylates or phosphonates. researchgate.net

The phosphinate group demonstrates binding properties that are intermediate between those of carboxylates and phosphonates. researchgate.netacs.org They tend to form stronger bonds with hard metal ions compared to carboxylates but often result in more predictable coordination modes than phosphonates, which can be beneficial in designing materials with specific structural and functional attributes. researchgate.net In the context of (4-Phenylbutyl)phosphinic acid, the phenylbutyl group would introduce flexibility and hydrophobicity, influencing the self-assembly processes and the ultimate architecture of hybrid materials. The aromatic ring could also participate in π-π stacking interactions, providing an additional tool for controlling the structure of the resulting material.

| Ligand Type | General Formula | Typical Binding Affinity | Key Features in Materials |

|---|---|---|---|

| Carboxylic Acid | R-COOH | Moderate | Well-established coordination chemistry; forms various metal-organic frameworks (MOFs). |

| Phosphinic Acid | R₂P(O)OH | Intermediate | Tunable steric/electronic properties via two R-groups; predictable coordination modes. |

| Phosphonic Acid | R-P(O)(OH)₂ | Strong | Strong binding to metal oxide surfaces; can form dense, stable monolayers. |

Role in Polymer Synthesis and Modification

Phosphorus-containing polymers are a significant class of materials, and phosphinic acids can be incorporated into polymer structures to impart specific functionalities. nih.gov These acidic groups can be located in the polymer's side chains, influencing properties such as hydrophilicity, ion-exchange capability, and metal ion chelation. nih.govresearchgate.net There are two primary strategies for creating polymers with phosphinic acid moieties: the polymerization of monomers already containing the phosphinic acid group, or the post-polymerization modification of a pre-existing polymer. mdpi.comencyclopedia.pub

Common synthesis routes for phosphorus-containing polymers include free-radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization. researchgate.netmdpi.com These methods allow for the creation of well-defined polymers with controlled molecular weights and structures. researchgate.net For a compound like this compound, a polymerizable group (such as a vinyl or acrylate (B77674) group) could be attached to the phenyl ring, creating a monomer suitable for these polymerization techniques. The resulting polymer would feature pendant this compound groups, combining the acidic functionality with the hydrophobic and aromatic nature of the side chain. Alternatively, a polymer with reactive sites could be chemically modified to attach the this compound group.

| Strategy | Description | Common Methods | Advantages |

|---|---|---|---|

| Polymerization of Functional Monomers | Vinyl monomers containing phosphate (B84403) or phosphonate (B1237965) groups are synthesized and then (co)polymerized. | Free-Radical Polymerization, ATRP, RAFT | Good control over polymer composition and architecture. |

| Post-Polymerization Modification | A pre-formed polymer is chemically modified to introduce acidic phosphorus groups. | Arbuzov reaction, Friedel-Crafts reaction, phosphorylation of hydroxyl groups. | Useful for polymers that are difficult to synthesize from functional monomers. |

Development of Phosphorus-Containing Composites and Coatings

The strong binding affinity of phosphorus acids to various surfaces, particularly metal oxides, makes them excellent candidates for creating composites and surface coatings. researchgate.netmdpi.com Phosphonic acids, in particular, are known to form stable, self-assembled monolayers that can alter surface properties, such as promoting adhesion or providing corrosion resistance. mdpi.com Phosphinic acids also serve as effective surface modifiers and can be used as coupling agents in composite materials or as building blocks for hybrid organic-inorganic coatings. researchgate.net

When used as a coating or in a composite, this compound could offer multifunctional benefits. The phosphinic acid head would anchor the molecule to the substrate, while the phenylbutyl tail would form an organic layer. This layer could provide a hydrophobic barrier, protecting the underlying material from moisture and corrosion. In composites, it could act as an interface between an inorganic filler and a polymer matrix, improving compatibility and enhancing the mechanical properties of the final material.

Flame Retardant Properties Imparted by Phosphinic Acid Structures

Organophosphorus compounds are widely recognized as effective halogen-free flame retardants for a variety of polymers. nih.gov Their mechanism of action can occur in both the condensed phase (the solid polymer) and the gas phase (the flame). frontiersin.orgnih.gov The specific mechanism depends on the structure of the phosphorus compound and its interaction with the polymer during combustion. nih.gov

In the condensed phase, phosphorus-based flame retardants can promote the formation of a stable layer of char on the polymer's surface. frontiersin.org This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen and preventing the release of flammable gases. nih.gov The acidic species generated from the decomposition of compounds like phosphinic acids can act as catalysts for dehydration and cross-linking reactions that lead to this char formation. nih.govmdpi.com

In the gas phase, phosphorus-containing fragments can be released into the flame where they act as radical scavengers. nih.gov They interrupt the chemical chain reactions of combustion by trapping highly reactive H• and OH• radicals, thus quenching the flame. nih.gov

This compound is expected to exhibit flame retardant properties through both of these mechanisms. The phosphorus center would contribute to both char formation and gas-phase flame inhibition. Furthermore, the presence of the aromatic phenyl ring in the structure is known to enhance charring, which would synergistically improve the condensed-phase action. nih.gov

| Phase of Action | Mechanism | Description |

|---|---|---|

| Condensed Phase | Char Formation | Phosphorus compounds decompose to form phosphoric acid, which promotes dehydration of the polymer to form a protective carbonaceous char layer. This insulates the material and reduces the release of flammable volatiles. |

| Condensed Phase | Protective Layer | A glassy layer of polyphosphoric acid can form on the surface, acting as a barrier to heat and mass transfer. |

| Gas Phase | Flame Inhibition (Radical Trapping) | Volatile phosphorus species (e.g., PO•, HPO•) are released into the flame, where they scavenge highly reactive H• and OH• radicals, terminating the combustion chain reaction. |

| Gas Phase | Dilution Effect | The release of non-combustible gases from the flame retardant can dilute the concentration of oxygen and flammable gases in the flame. |

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms in Phosphinic Acid Synthesis and Transformations

The synthesis of (4-Phenylbutyl)phosphinic acid can be achieved through several routes, each with a distinct reaction mechanism. Understanding these mechanisms is crucial for optimizing reaction conditions and maximizing yield.

Palladium-Catalyzed Cross-Coupling: A primary method for forming the C-P bond in aryl- and alkylphosphinic acids is the palladium-catalyzed cross-coupling of a phosphorus source, such as anilinium hypophosphite, with an appropriate halide, like 4-phenylbutyl bromide. organic-chemistry.org The proposed mechanism for this reaction generally follows a catalytic cycle:

Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition with the 4-phenylbutyl halide (R-X), forming a Pd(II) intermediate (R-Pd-X).

P-H Bond Activation: The P(III) tautomer of the hypophosphite salt coordinates to the palladium center. This is followed by the oxidative addition of the P-H bond, or more commonly, a deprotonation-ligation sequence, to form a palladium-phosphinate complex. organic-chemistry.org

Reductive Elimination: The final step is the reductive elimination of the R-group and the phosphinate moiety, which forms the C-P bond of the desired product, this compound, and regenerates the Pd(0) catalyst. organic-chemistry.org

Michaelis-Arbuzov and Michaelis-Becker Type Reactions: These classic methods are fundamental in organophosphorus chemistry for creating C-P bonds. nih.gov

Michaelis-Arbuzov Reaction: This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. For a phosphinic acid derivative, the starting material would be a phosphonite ester, R'-P(OR'')₂. The lone pair on the phosphorus atom attacks the electrophilic carbon of 4-phenylbutyl halide, displacing the halide and forming a phosphonium (B103445) intermediate. The displaced halide ion then attacks one of the ester alkyl groups (R''), cleaving the C-O bond and yielding the final phosphinate ester. Subsequent hydrolysis yields the phosphinic acid.

Michaelis-Becker Reaction: This variation involves the deprotonation of a dialkyl phosphite or an H-phosphinate ester to form a phosphorus-centered anion. This potent nucleophile then attacks the 4-phenylbutyl halide via an Sɴ2 mechanism to form the C-P bond. beilstein-journals.org A procedure for a related phosphonic acid ester involves using sodium hydride to deprotonate dibenzylphosphite, which then reacts with 4-phenylbutyl chloride. prepchem.com

Hydrophosphinylation (Radical Addition): The addition of a P-H bond across a double bond can also be used. This would involve the reaction of hypophosphorous acid or its esters with an alkene like 4-phenyl-1-butene. The reaction is often initiated by radical initiators (e.g., AIBN) or UV light and proceeds through a radical chain mechanism, providing an anti-Markovnikov addition product.

| Reaction Type | Key Reactants | General Mechanism | Key Intermediates |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | 4-Phenylbutyl halide, Hypophosphite Salt, Pd(0) Catalyst | Catalytic cycle involving oxidative addition and reductive elimination | Alkyl-Palladium(II) complex |

| Michaelis-Arbuzov Reaction | 4-Phenylbutyl halide, Phosphonite Ester | Nucleophilic attack followed by dealkylation | Quasiphosphonium salt |

| Michaelis-Becker Reaction | 4-Phenylbutyl halide, H-phosphinate ester, Base | Sɴ2 nucleophilic substitution | Phosphorus-centered anion |

| Hydrophosphinylation | 4-Phenyl-1-butene, Hypophosphorous acid | Radical chain reaction | Phosphinoyl radical |

Analysis of Side Reactions and Byproduct Formation in Synthetic Protocols

Each synthetic pathway is susceptible to side reactions that can lower the yield of this compound and complicate purification.

In palladium-catalyzed reactions , a common side reaction is the reduction of the alkyl halide, which would lead to the formation of phenylbutane. This can occur if the oxidative addition step is slow or if there are competing β-hydride elimination pathways, although the latter is less common with a butyl chain. The choice of phosphine (B1218219) ligands and base is critical to minimize these unwanted reduction products. organic-chemistry.org

During ester hydrolysis , a common final step in Michaelis-Arbuzov or Michaelis-Becker syntheses, harsh acidic or basic conditions can be problematic. While the P-C bond is generally stable, extremely strong acidic conditions and high temperatures can potentially lead to its cleavage. beilstein-journals.orgd-nb.info More commonly, if other sensitive functional groups were present on the phenyl ring, they could be hydrolyzed or eliminated. beilstein-journals.org

In syntheses that start from hypophosphorous acid, over-alkylation can be an issue, leading to the formation of the corresponding phosphinous acid (a secondary phosphine oxide) if reaction conditions are not carefully controlled. Similarly, if an oxidation step is part of the synthetic sequence (e.g., oxidation of a phosphine precursor), there is a risk of over-oxidation to the corresponding (4-Phenylbutyl)phosphonic acid. researchgate.net

| Synthetic Route | Potential Side Reaction | Resulting Byproduct | Mitigation Strategy |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Reduction of alkyl halide | Phenylbutane | Optimization of catalyst, ligand, and base system |

| Michaelis-Arbuzov/Becker | P-C bond cleavage | Phosphoric acid, Phenylbutane | Use of milder hydrolysis conditions (e.g., TMSBr followed by methanolysis) |

| Hydrophosphinylation | Polymerization of alkene | Poly(4-phenyl-1-butene) | Controlling initiator concentration and temperature |

| Oxidation of Precursors | Over-oxidation | (4-Phenylbutyl)phosphonic acid | Use of stoichiometric amounts of a mild oxidizing agent |

Computational Chemistry Approaches to Phosphorus Reactivity and Selectivity

While specific computational studies on this compound are not widely published, computational chemistry serves as a powerful tool for investigating the reactivity and selectivity of organophosphorus compounds in general. chim.it These theoretical approaches provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT): DFT calculations are commonly used to map the potential energy surface of a reaction. For the synthesis of this compound, DFT can be employed to:

Calculate the activation energy barriers for different proposed mechanisms (e.g., comparing the concerted and stepwise pathways in an Arbuzov reaction).

Determine the geometries and energies of transition states and intermediates, providing a detailed picture of the reaction coordinate. researchgate.net

Model the role of catalysts and ligands in palladium-catalyzed reactions, helping to explain why certain ligand systems are more effective at promoting the desired C-P bond formation over side reactions.

Molecular Orbital (MO) Analysis: MO theory helps in understanding the electronic factors that govern phosphorus reactivity. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of a phosphinite ester can explain its nucleophilic character in a Michaelis-Becker or Arbuzov reaction. These calculations can predict how substituents on the phenyl ring or on the phosphorus atom would affect the reactivity.

By applying these computational methods, researchers can predict the most thermodynamically and kinetically favorable reaction pathways, rationalize the formation of observed byproducts, and guide the design of more efficient and selective synthetic protocols for this compound and related compounds. chim.itresearchgate.net

| Computational Method | Type of Information Provided | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energy profiles, transition state structures, activation energies | Elucidating reaction mechanisms, predicting kinetic feasibility, understanding catalyst behavior |

| Molecular Orbital (MO) Theory | Electron distribution (HOMO/LUMO), charge densities, orbital interactions | Explaining nucleophilicity/electrophilicity of phosphorus reagents, predicting regioselectivity |

| Ab initio Molecular Dynamics (AIMD) | Simulation of molecular motion and reaction dynamics in solution | Understanding solvent effects and proton transfer events during hydrolysis steps |

Future Research Directions and Innovations

Development of Novel and Sustainable Synthetic Methodologies

Future research will focus on creating more efficient, environmentally friendly, and economically viable methods for synthesizing (4-Phenylbutyl)phosphinic acid and related compounds. Traditional methods often rely on harsh reagents and produce significant waste. scispace.comorgsyn.org The emphasis is shifting towards greener chemistry principles.

Key areas of development include:

Atom-Economical Reactions: Methodologies like the palladium-catalyzed dehydrative allylation of hypophosphorous acid with alcohols present a more sustainable route by generating water as the primary byproduct. orgsyn.org A known synthetic route for this compound starts from 4-Phenylbut-1-ene, achieving a high yield, and future work could focus on optimizing this process using greener catalysts and solvents. lookchem.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reactions, reduce energy consumption, and often allows for solvent-free conditions, representing a greener alternative to conventional heating for the esterification of phosphinic acids. scispace.comresearchgate.net

Flow Chemistry: Continuous flow processes offer improved safety, scalability, and product consistency compared to batch reactions. Developing a flow-based synthesis for this compound would be a significant step towards sustainable industrial production.

Avoiding Hazardous Reagents: Research aims to replace expensive and hazardous phosphinic chlorides with more benign starting materials. scispace.com Direct C-P bond formation reactions that circumvent these intermediates are a major goal. organic-chemistry.org

The following table compares traditional and emerging sustainable synthetic approaches for phosphinic acids.

| Feature | Traditional Synthetic Methods | Novel & Sustainable Methodologies |

| Starting Materials | Often use phosphinic chlorides | Hypophosphorous acid, alkenes, alcohols |

| Byproducts | Stoichiometric amounts of salt waste (e.g., HCl) scispace.com | Water, minimal waste (high atom economy) orgsyn.org |

| Energy Input | Conventional heating, often for prolonged periods | Microwave irradiation, photochemistry (reduced time & energy) scispace.com |

| Catalysts | Often stoichiometric reagents | Catalytic amounts of transition metals (e.g., Palladium) organic-chemistry.org |

| Solvents | Use of volatile organic compounds (VOCs) | Greener solvents, solvent-free conditions |

Exploration of New Catalytic Systems and Processes

The development of advanced catalysts is crucial for unlocking novel reaction pathways and improving the efficiency of phosphinic acid synthesis. Future exploration in this area is expected to be diverse and impactful.

Heterogeneous Catalysis: Immobilizing catalysts on solid supports, such as silica (B1680970) or metal-organic frameworks (MOFs), is a key research direction. phosphonics.comphosphonics.com These heterogeneous catalysts are easily separated from the reaction mixture, enabling straightforward purification and catalyst recycling, which lowers costs and reduces waste. phosphonics.com PhosphonicS, for example, has developed technology for attaching phosphonic acid functionalities to a silica backbone to create recyclable acid catalysts. phosphonics.com

Chiral Catalysts: The design of chiral phosphinic acid-based catalysts is an emerging field. acs.org Such catalysts can facilitate asymmetric reactions, producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Research into chiral catalysts based on the this compound scaffold could lead to new stereoselective transformations.

Expanding the Metal Palette: While palladium is a widely used catalyst for C-P bond formation, research into catalysts based on more abundant and less expensive metals like copper, nickel, and iron is a significant area of future work. organic-chemistry.org

Biocatalysis: The use of enzymes to catalyze the synthesis of organophosphorus compounds is a nascent but promising field. Harnessing enzymatic processes could lead to highly selective and environmentally benign production methods.

The table below summarizes various catalytic systems and their potential in phosphinic acid chemistry.

| Catalyst Type | Example(s) | Key Advantages & Research Focus |

| Homogeneous | Palladium complexes, Wilkinson's catalyst organic-chemistry.orgbeilstein-journals.org | High activity and selectivity; research focuses on catalyst stability and recovery. |

| Heterogeneous | Catalysts on silica supports, MOFs phosphonics.combohrium.com | Reusability, simplified purification, suitability for flow chemistry. |

| Chiral Brønsted Acids | C2-symmetric phosphinic acids acs.org | Enable asymmetric synthesis for producing specific stereoisomers. |

| Biocatalysts | Engineered enzymes | High selectivity, mild reaction conditions, environmentally benign. |

Design of Advanced Functional Materials Incorporating Phosphinic Acid Moieties

The incorporation of phosphinic acid groups into polymers and other materials can impart unique and valuable properties. The (4-phenylbutyl) group, with its combination of a flexible alkyl chain and a rigid phenyl ring, offers specific steric and electronic contributions.

Future research will likely focus on:

Ion-Exchange and Chelating Resins: Polymers functionalized with phosphinic acid groups are effective for selective metal ion extraction. nih.govresearchgate.net Future work could involve designing resins with tailored selectivity for recovering precious metals from electronic waste or removing toxic heavy metals from industrial wastewater.

Biomaterials and Coatings: Phosphonic acids, close relatives of phosphinic acids, have shown superior stability as linking agents for binding polymers to metal oxide surfaces compared to traditional silane (B1218182) chemistry. specificpolymers.com This property is valuable for creating biocompatible coatings on medical implants (e.g., titanium) to improve integration with bone tissue. Research into this compound-based coatings could enhance the performance and longevity of such devices.

Flame Retardants: Organophosphorus compounds are widely used as flame retardants. Incorporating this compound into polymer backbones could lead to new, effective, and potentially less toxic flame-retardant materials for use in electronics, textiles, and construction.

Stimuli-Responsive Polymers: Materials that change their properties in response to external stimuli like temperature or pH are of great interest. Thermosensitive polymers containing phosphonic acid moieties have been developed for water treatment applications. specificpolymers.com Similar materials based on this compound could be designed for applications in drug delivery or "smart" coatings.

| Material Type | Role of this compound Moiety | Potential Application |

| Chelating Polymers | Provides acidic sites for metal ion binding; phenylbutyl group modifies solubility and selectivity. nih.gov | Selective extraction of heavy or precious metals. |

| Surface Coatings | Acts as a robust anchor to metal and metal oxide surfaces. specificpolymers.com | Biocompatible coatings for medical implants, corrosion inhibitors. |

| Flame-Retardant Polymers | Acts in the condensed phase to promote char formation upon combustion. | Safer materials for electronics, furniture, and building insulation. |

| "Smart" Hydrogels | Imparts pH or ion-responsive properties. | Controlled drug release systems, environmental sensors. |

Research into Specific Biochemical Mechanism Studies

Phosphinic acids are recognized as powerful tools in chemical biology due to their ability to act as stable mimics of the transition states of reactions involving carboxylates or phosphates. kent.ac.ukresearchgate.net This makes them potent inhibitors of various enzymes, a property that is ripe for further exploration with this compound.

Future biochemical studies, excluding clinical human trial data, will concentrate on:

Enzyme Inhibition Mechanisms: Phosphinic acid pseudopeptides are particularly effective inhibitors of metalloproteinases and aspartic proteases. researchgate.net The (4-phenylbutyl) side chain could be specifically targeted to the hydrophobic pockets of enzymes like matrix metalloproteinases (MMPs) or angiotensin-converting enzyme (ACE). Detailed kinetic studies and structural biology (e.g., X-ray crystallography) would be employed to understand the precise binding mode and mechanism of inhibition.

Probing Enzyme Active Sites: By systematically modifying the structure of this compound and studying its effect on enzyme activity, researchers can map the topology and chemical nature of an enzyme's active site. This information is invaluable for understanding enzyme function and for the rational design of other inhibitors.

Analogues of Natural Metabolites: The compound can serve as a scaffold to create non-hydrolyzable analogues of natural substrates. For example, L-Phosphinothricin, a phosphinic analogue of glutamate (B1630785), is a potent inhibitor of glutamine synthetase. researchgate.net Investigating whether this compound can inhibit enzymes that process substrates with long hydrophobic chains is a logical next step. The study of how these compounds interfere with metabolic pathways is a key area of basic biological research. nih.govillinois.edu

| Potential Enzyme Target Class | Rationale for Inhibition by this compound | Research Approach |

| Metalloproteinases (e.g., MMPs) | The phosphinic acid mimics the tetrahedral transition state of peptide bond hydrolysis; the phenylbutyl group can bind in hydrophobic (S1') pockets. researchgate.net | Enzyme kinetics, binding assays, structural analysis of enzyme-inhibitor complexes. |

| Aspartic Proteases (e.g., BACE-1) | Acts as a transition-state analogue inhibitor. researchgate.net | In vitro inhibition assays to determine potency and selectivity. |

| Lipases/Esterases | Could mimic the transition state of ester hydrolysis for enzymes that recognize hydrophobic substrates. | Screening against a panel of lipases, kinetic characterization. |

| Glutamate-processing enzymes | The phosphinic acid moiety can mimic the carboxylate group of glutamate, while the side chain interacts with other binding regions. researchgate.net | Investigating inhibition of enzymes involved in glutamate metabolism. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (4-Phenylbutyl)phosphinic acid, and what critical reaction conditions influence yield and purity?

- Methodological Answer : The primary synthesis involves reacting 4-phenyl-1-butene with hypophosphorous acid (H₃PO₂) to yield this compound, followed by condensation with chloroacetic acid to form derivatives . Key considerations include:

- Reaction Temperature : Elevated temperatures (e.g., 80–100°C) enhance reactivity but may promote side reactions like HCl elimination, leading to impurities (e.g., diethylene amide byproducts) .

- Purification : Column chromatography or recrystallization is critical due to byproduct formation. Solvent choice (e.g., ethyl acetate/hexane mixtures) impacts purity .

- Catalysts : Acidic or basic catalysts may optimize intermediate steps, though specific conditions require empirical validation.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for similar Brønsted acid catalysts .

- NMR Spectroscopy : <sup>1</sup>H and <sup>31</sup>P NMR identify proton environments and phosphorus coordination. For example, the P–H bond in phosphinic acids typically appears at δ ~5–7 ppm in <sup>1</sup>H NMR .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]<sup>+</sup> for C₁₀H₁₅O₂P: 207.08 g/mol).

Q. What role does this compound play in the development of angiotensin-converting enzyme (ACE) inhibitors?

- Methodological Answer : The compound serves as a phosphinic acid scaffold in ACE inhibitors, where its P–C–C–C–Ph moiety enhances binding to zinc in the enzyme’s active site. Key steps include:

- In Vitro Testing : Measure IC₅₀ values using purified ACE and synthetic substrates (e.g., hippuryl-histidyl-leucine) .

- In Vivo Optimization : Derivatives with 4-substituted prolines show prolonged action post-oral administration, assessed via blood pressure reduction in hypertensive models .

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding mechanism of this compound derivatives to target enzymes like ACE?

- Methodological Answer :

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions. The phosphinic acid group coordinates with Zn²⁺ in ACE, while the phenylbutyl chain occupies hydrophobic pockets .

- Validation : Compare docking scores with experimental Ki values. For example, urease inhibitors with similar phosphinic acid motifs show competitive binding (Ki ~108 nM) via Ni²⁺ coordination and hydrogen bonds .

Q. What strategies are effective in optimizing the pharmacokinetic profile of this compound-based therapeutics?

- Methodological Answer :

- Pro-Drug Design : Esterify the phosphinic acid group (e.g., benzyl esters) to enhance oral bioavailability, followed by enzymatic hydrolysis in vivo .

- Formulation : Nanoencapsulation or lipid-based carriers improve solubility and half-life. Assess via HPLC pharmacokinetic profiling in rodent models .

Q. How do the Brønsted acid properties of this compound influence its catalytic applications in asymmetric synthesis?

- Methodological Answer :

- Acid Strength : The P–OH group (pKa ~1.5–2.5) enables protonation of electrophilic substrates. Compare with phosphoric acid catalysts (pKa ~2.1) for enantioselective transformations .

- Steric Effects : The bulky phenylbutyl group induces asymmetry in reactions like Mannich or Friedel-Crafts, monitored via chiral HPLC .

Q. What analytical challenges arise in quantifying trace impurities in this compound samples, and how can they be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。